molecular formula C₁₅H₁₁D₃O₂ B1151124 4,4'-Dihydroxy-trans-α-methylstilbene-d3

4,4'-Dihydroxy-trans-α-methylstilbene-d3

Cat. No.: B1151124
M. Wt: 229.29
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Dihydroxy-trans-α-methylstilbene-d3 is a deuterated analogue of the potent resveratrol derivative 4,4'-dihydroxy-trans-stilbene (DHS), designed for advanced research applications. This compound is of significant interest in oncology research due to the robust anti-cancer profile of its non-deuterated parent molecule. Studies on DHS have demonstrated that it inhibits cancer cell proliferation with higher efficiency than resveratrol, often through distinct mechanisms . Research indicates that this stilbene analogue suppresses neoplastic transformation and potently inhibits both the proliferation and invasion of human cancer cells, including breast cancer and lung carcinoma models . The mechanism of action involves multiple pathways, including the induction of cell cycle arrest in the G1 phase, the promotion of apoptosis (programmed cell death), and the stimulation of autophagy . Furthermore, it exerts its effects by modulating key regulatory proteins, such as increasing the levels of tumor suppressor p53 and cyclin-dependent kinase inhibitor p21, and inhibiting the phosphorylation of retinoblastoma (pRb) protein . Beyond direct effects on cancer cells, this class of compounds significantly remodels the tumor microenvironment. It has been shown to inhibit angiogenesis—the formation of new blood vessels that feed tumors—and reduce the activity of matrix metalloproteinases (MMPs), thereby limiting cancer invasion and metastasis . Additionally, it counteracts the tumor-promoting ecosystem by limiting the infiltration of pro-tumor immune cells and hindering the maturation of cancer-associated fibroblasts (CAFs) . The deuterated form, this compound, provides a valuable tool for researchers to conduct metabolic stability studies, trace compound uptake and distribution, and elucidate detailed pharmacokinetic and biotransformation pathways using mass spectrometry, thereby accelerating the development of novel anti-cancer agents.

Properties

Molecular Formula

C₁₅H₁₁D₃O₂

Molecular Weight

229.29

Synonyms

4,4’-[(1E)-1-Methyl-1,2-ethenediyl]bis-phenol-d3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Stilbene Derivatives

Compound Molecular Formula Hydroxyl Positions Additional Substituents Key Structural Notes
Resveratrol C₁₄H₁₂O₃ 3, 5, 4' None Trihydroxy configuration
4,4'-Dihydroxy-trans-stilbene C₁₄H₁₂O₂ 4, 4' None Lacks 3- and 5-OH groups
3,4'-Dihydroxy-trans-stilbene C₁₄H₁₂O₂ 3, 4' None Asymmetric hydroxylation
4,4'-Dimethoxystilbene C₁₆H₁₆O₂ 4, 4' Methoxy (–OCH₃) Methyl ether derivatives
4,4'-Dihydroxy-trans-α-methylstilbene-d3 C₁₅H₁₁D₃O₂ 4, 4' α-methyl-d3 Deuterated methyl group

Key Observations :

  • Resveratrol (3,5,4'-trihydroxy) exhibits the highest hydroxylation density, critical for radical scavenging .
  • 4,4'-Dihydroxy-trans-stilbene (DHS) lacks 3- and 5-OH groups but shows enhanced cytotoxicity due to simplified metabolism .
  • The α-methyl-d3 group in the deuterated analogue reduces metabolic degradation via the isotope effect, enhancing bioavailability .

Key Findings :

  • Resveratrol : Demonstrates mixed ER agonism/antagonism, with IC₅₀ values of 3–10 µM for ER binding . The 4'-OH group is critical for antiproliferative activity .
  • DHS : Exhibits 2-fold higher antioxidant activity than resveratrol (IC₅₀ 5–8 µM vs. 10–20 µM) and superior cytotoxicity (EC₅₀ 2–5 µM), attributed to proteasome inhibition .
  • Methoxylated Derivatives (e.g., 4,4'-dimethoxystilbene): Show reduced bioactivity due to decreased polarity and ER affinity .

Preparation Methods

Isotopic Labeling via Methylation

Deuterium incorporation at the α-methyl group is achieved through quaternization reactions using deuterated methylating agents. Methylation of the stilbene diol precursor with iodomethane-d3 in the presence of Ag2O or K2CO3 provides the α-methyl-d3 derivative with >95% isotopic purity. This method ensures minimal isotopic scrambling, as confirmed by mass spectrometry and NMR analysis. The reaction proceeds via an SN2 mechanism, where the phenolic oxygen attacks the deuterated methyl iodide, forming the ether linkage while retaining stereochemical integrity.

Acid-Catalyzed Deuterium Exchange

Alternative routes involve post-synthetic deuterium exchange at the α-methyl position. Treatment of the non-deuterated stilbene with D2O and a Lewis acid catalyst (e.g., BF3·Et2O) at elevated temperatures (80–100°C) facilitates H/D exchange. However, this method risks partial deuteration and requires rigorous purification to isolate the fully deuterated product.

Regioselective Demethylation and Deprotection

The synthesis of this compound necessitates precise removal of protecting groups without compromising the deuterium label. Demethylation of methoxy-protected intermediates is accomplished using BBr3 in dichloromethane at −78°C. This Lewis acid selectively cleaves methyl ethers, regenerating the phenolic hydroxy groups. For silyl ether-protected precursors, tetrabutylammonium fluoride (TBAF) in THF provides efficient deprotection under mild conditions.

Catalytic Systems for Stereochemical Control

Transition metal catalysts enhance stereoselectivity in stilbene formation. Nickel(II) complexes, for instance, promote trans-selective coupling via a radical pathway, as evidenced by computational studies. In the presence of Ni(II) catalysts, single-electron transfer (SET) mechanisms stabilize radical intermediates, ensuring >99% trans configuration in the final product. Copper-mediated oxidative coupling represents another viable route, where Cu(I) salts facilitate C–H activation and reductive elimination steps.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation is verified by the absence of proton signals at the α-methyl position in 1H NMR spectra. For example, the non-deuterated α-methyl group resonates at δ 2.1 ppm (s, 3H), whereas the deuterated analog shows complete signal suppression. 13C NMR confirms isotopic labeling through distinct coupling patterns (e.g., CD3 groups exhibit a quintet due to 2JCD coupling).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of this compound reveals a molecular ion peak at m/z 277.1445 [M+H]+, consistent with the theoretical mass (C15H12D3O2). Isotopic purity ≥98% is confirmed by the absence of m/z 274.1287 ([M+H]+ for non-deuterated species).

Industrial-Scale Production and Applications

Large-scale synthesis employs continuous flow reactors to optimize HWE coupling efficiency and minimize byproduct formation. Yields exceeding 80% are achieved using automated systems with real-time monitoring of pH and temperature. The deuterated stilbene serves as a monomer for liquid crystalline polymers with enhanced thermal stability, as demonstrated in polycondensation reactions with terephthaloyl chloride .

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